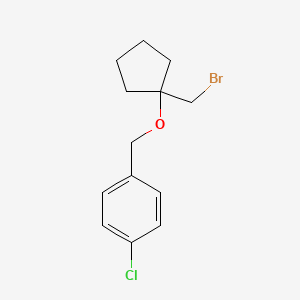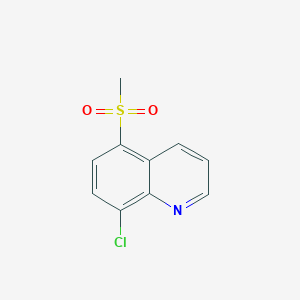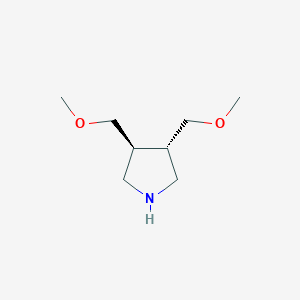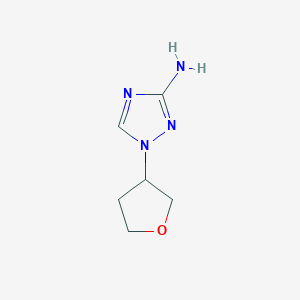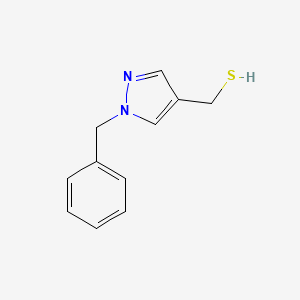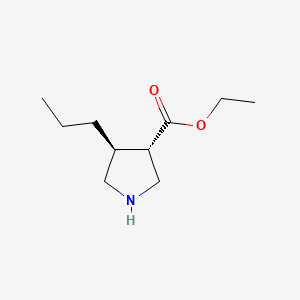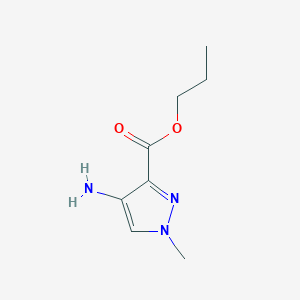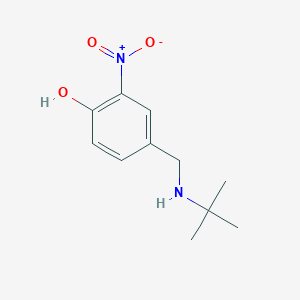
4-((Tert-butylamino)methyl)-2-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Tert-butylamino)methyl)-2-nitrophenol is an organic compound that features a nitrophenol group substituted with a tert-butylamino methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tert-butylamino)methyl)-2-nitrophenol typically involves the nitration of phenol followed by the introduction of the tert-butylamino methyl group. One common method involves the nitration of 2-nitrophenol, followed by a Mannich reaction to introduce the tert-butylamino methyl group. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the desired substitution occurs efficiently.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
4-((Tert-butylamino)methyl)-2-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Reagents such as alkyl halides and bases are used for nucleophilic substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Aminophenols
Substitution: Alkylated phenols
Aplicaciones Científicas De Investigación
4-((Tert-butylamino)methyl)-2-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-((Tert-butylamino)methyl)-2-nitrophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can enhance the compound’s binding affinity to these targets, while the nitrophenol group can participate in redox reactions, influencing the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-((Tert-butylamino)methyl)-4-nitrophenol
- 4-((Tert-butylamino)methyl)-2-chlorophenol
- 4-((Tert-butylamino)methyl)-2-methoxyphenol
Uniqueness
4-((Tert-butylamino)methyl)-2-nitrophenol is unique due to the presence of both the tert-butylamino and nitrophenol groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C11H16N2O3 |
|---|---|
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
4-[(tert-butylamino)methyl]-2-nitrophenol |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)12-7-8-4-5-10(14)9(6-8)13(15)16/h4-6,12,14H,7H2,1-3H3 |
Clave InChI |
AMKLBESURGVRQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC1=CC(=C(C=C1)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


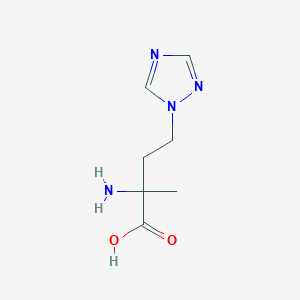
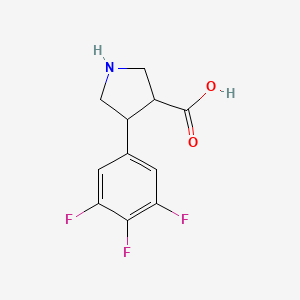
![N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide](/img/structure/B13629708.png)
